molecular formula C4H3BrN4O4 B14688681 4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole CAS No. 32683-45-7

4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole

Cat. No.: B14688681
CAS No.: 32683-45-7
M. Wt: 251.00 g/mol
InChI Key: LMYUYWQHNLQBNG-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms This compound is characterized by the presence of bromine, methyl, and two nitro groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole typically involves the nitration of 4-bromo-1-methyl-1H-pyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic substitution of hydrogen atoms by nitro groups at the 3 and 5 positions of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of 4-azido-1-methyl-3,5-dinitro-1H-pyrazole or 4-thiocyanato-1-methyl-3,5-dinitro-1H-pyrazole.

    Reduction: Formation of 4-bromo-1-methyl-3,5-diamino-1H-pyrazole.

    Oxidation: Formation of 4-bromo-1-carboxy-3,5-dinitro-1H-pyrazole.

Scientific Research Applications

4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro groups can enhance its reactivity and ability to form hydrogen bonds, influencing its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
  • 4-Bromo-3-methyl-1H-pyrazole

Uniqueness

4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole is unique due to the presence of both bromine and two nitro groups on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, making it suitable for specific applications such as the synthesis of energetic materials and bioactive compounds .

Properties

CAS No.

32683-45-7

Molecular Formula

C4H3BrN4O4

Molecular Weight

251.00 g/mol

IUPAC Name

4-bromo-1-methyl-3,5-dinitropyrazole

InChI

InChI=1S/C4H3BrN4O4/c1-7-4(9(12)13)2(5)3(6-7)8(10)11/h1H3

InChI Key

LMYUYWQHNLQBNG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])Br)[N+](=O)[O-]

Origin of Product

United States

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